

# Introduction: A Bifunctional Building Block for Modern Chemistry

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## Compound of Interest

Compound Name: 2-Fluoroethylamine hydrochloride

CAS No.: 460-08-2

Cat. No.: B1294777

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In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. **2-Fluoroethylamine hydrochloride** (CAS 460-08-2) has emerged as a pivotal building block, valued for its unique bifunctional nature. It incorporates a reactive primary amine and a strategically placed fluorine atom on an ethyl chain.<sup>[1]</sup> This combination provides chemists with a powerful tool to introduce the fluoroethyl moiety into a diverse range of molecular architectures.<sup>[1]</sup>

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.<sup>[1][2]</sup> The presence of the fluorine atom in **2-fluoroethylamine hydrochloride** can significantly influence the metabolic stability, lipophilicity, and binding affinity of the resulting molecules.<sup>[1][2][3]</sup> Consequently, this compound is not merely a reagent but a strategic component used to accelerate the development of novel therapeutics, next-generation agrochemicals, and advanced materials.<sup>[1][3]</sup> This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, applications, and handling.

## Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation for its effective application in research and synthesis. **2-Fluoroethylamine hydrochloride** is typically a white to light yellow crystalline solid that is soluble in water and alcohol.[4] Its hygroscopic nature necessitates careful storage under inert atmosphere to maintain its integrity.[4][5]

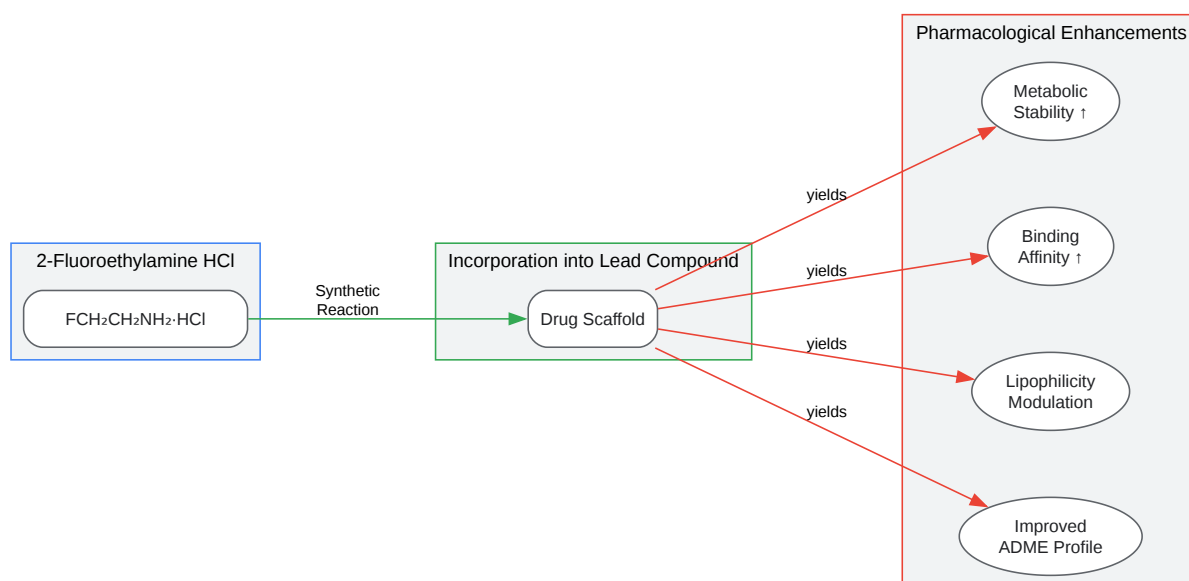
Property	Value	Source(s)
CAS Number	460-08-2	[3][6][7]
Molecular Formula	C <sub>2</sub> H <sub>6</sub> FN·HCl	[3][6][7]
Molecular Weight	99.53 g/mol	[3][5]
Appearance	White to light yellow/orange powder or crystal	[3][5]
Melting Point	99-103 °C	[4][8]
Purity	≥90% (Technical), ≥97% (Titration)	[3][8]
Solubility	Soluble in water and alcohol	[4][9]
Storage Temperature	2 - 8 °C or Room Temperature (cool, dark place)	[3][5]
Key Sensitivities	Hygroscopic	[4][5]

## The "Fluorine Advantage": Strategic Impact in Drug Design

The utility of **2-fluoroethylamine hydrochloride** in drug development is intrinsically linked to the unique properties of the fluorine atom. Its introduction into a molecular scaffold is a deliberate strategy to modulate pharmacokinetic and pharmacodynamic properties.[3]

- **Metabolic Stability:** The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.

- **Enhanced Binding Affinity:** Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins or enzymes.
- **Modulated Lipophilicity:** The fluoroethyl group can alter a molecule's lipophilicity (logP), which is a critical parameter for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) profile.
- **Conformational Control:** The presence of a fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding site.



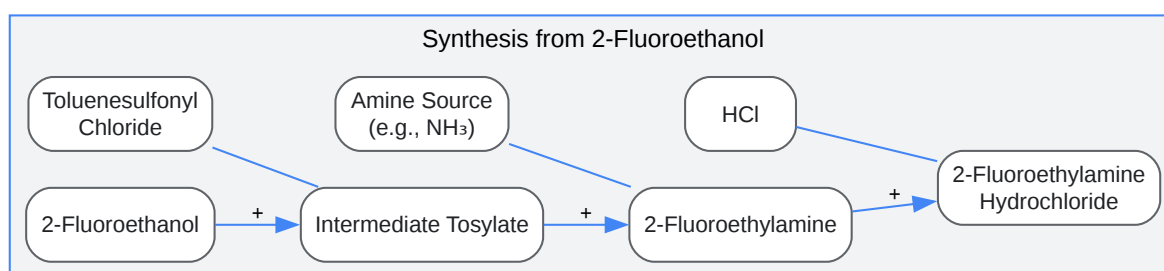
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Caption: Strategic incorporation of the fluoroethyl moiety to enhance drug properties.

## Synthetic Pathways and Considerations

The synthesis of **2-fluoroethylamine hydrochloride** can be achieved through several routes. The choice of method often depends on the desired scale, purity, and cost-effectiveness.

Method 1: From 2-Fluoroethanol A common laboratory and industrial method involves the reaction of 2-fluoroethanol with toluenesulfonyl chloride, followed by subsequent steps to introduce the amine and form the hydrochloride salt.[10] This method is advantageous as it starts from a readily available precursor and allows for good control over the reaction, leading to high purity (>99%) and yield (up to 89.7%).[10]



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Caption: Simplified workflow for the synthesis of **2-fluoroethylamine hydrochloride**.

Method 2: From 2-Fluoroacetonitrile Another documented method is the reaction of 2-fluoroacetonitrile with aqueous ammonia.[4] In this process, a nucleophilic substitution reaction occurs where the amino group replaces the cyano group's functionality after reduction, ultimately yielding 2-fluoroethylamine, which is then treated with hydrochloric acid.[4]

## Core Applications in Research and Development

The bifunctional nature of **2-fluoroethylamine hydrochloride** makes it a highly sought-after intermediate in diverse synthetic applications.[1]

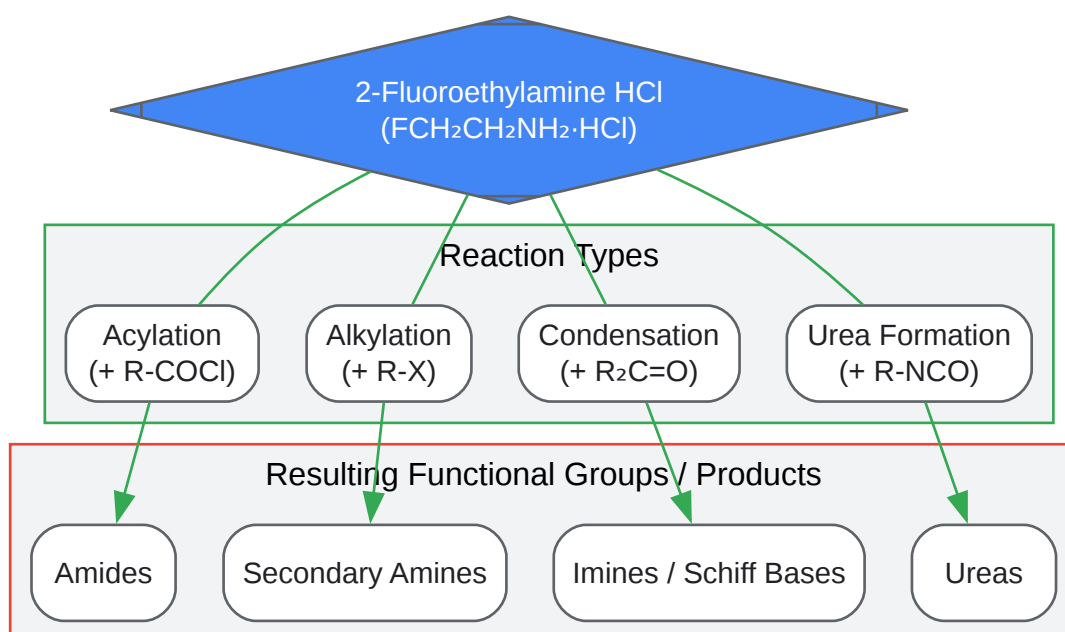
Pharmaceutical Synthesis: It is a key intermediate for various pharmaceuticals, especially those targeting neurological disorders.[3] The primary amine group readily undergoes reactions

such as acylation, alkylation, and condensation to form amides, ureas, and imines, which are common structural motifs in drug molecules.[1]

- Synthesis of 1,3-bis-(2-fluoroethyl) urea (BFU): Used in the development of nitrosoureas for chemotherapy.[6][8]
- Synthesis of PET Tracers: Employed in creating molecules like [18F]-FEAnGA for imaging  $\beta$ -glucuronidase activity in vivo.[8]
- Precursor for Antidepressants: Serves as an intermediate for certain psychotropic and antidepressant drugs.[4]

Agrochemicals: The compound is used to formulate more effective and potentially more environmentally friendly herbicides and pesticides.[3]

Material Science: Its unique properties are beneficial in developing specialty polymers, coatings, and adhesives.[3] It has also been investigated for its role in influencing crystal growth and passivating defects in perovskite solar cells, leading to improved device performance.[1]



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Caption: Key synthetic transformations of **2-fluoroethylamine hydrochloride**.

## Analytical Quality Control Protocol: Purity by HPLC

Ensuring the purity of **2-fluoroethylamine hydrochloride** is critical for its successful application, especially in GMP environments. High-Performance Liquid Chromatography (HPLC) is a standard method for its identification and purity assessment.[11]

Objective: To determine the purity of a **2-fluoroethylamine hydrochloride** sample and identify any potential impurities.

Instrumentation & Reagents:

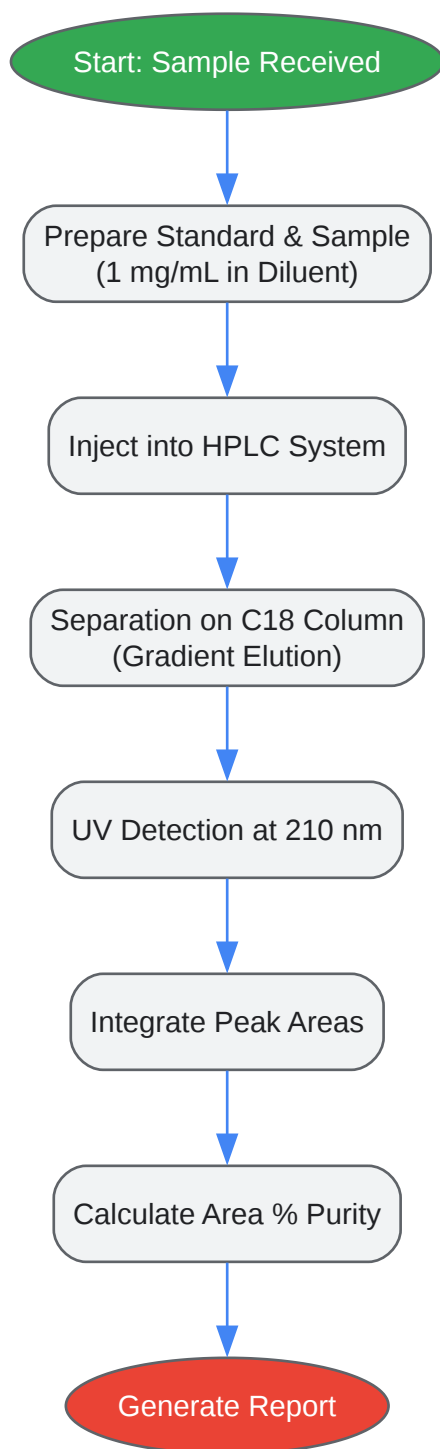
- HPLC system with a UV or DAD detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Sample Diluent: 50:50 Water/Acetonitrile
- **2-Fluoroethylamine hydrochloride** reference standard and test sample

Step-by-Step Protocol:

- Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
- Sample Preparation: Prepare the test sample in the same manner as the standard.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C

- Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)
- Injection Volume: 10 µL
- Gradient Program:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B
  - 15-18 min: 95% B
  - 18-18.1 min: 95% to 5% B
  - 18.1-25 min: 5% B (re-equilibration)
- Analysis: Inject a blank (diluent), followed by the reference standard, and then the test sample.
- System Suitability: The reference standard injection should show a tailing factor of < 2.0 and a theoretical plate count of > 2000.
- Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$



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Caption: Standard workflow for HPLC purity analysis.

## Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's hazardous properties. **2-Fluoroethylamine hydrochloride** is an irritant and may cause irritation to the eyes, skin, and respiratory tract.[\[4\]](#)[\[12\]](#)

GHS Hazard Information:

Hazard	Code	Statement	Source(s)
Pictogram	GHS07 (Exclamation Mark)	Warning	<a href="#">[5]</a>
Signal Word	Warning	<a href="#">[5]</a>	
Hazard Statements	H315	Causes skin irritation.	<a href="#">[5]</a>
H319	Causes serious eye irritation.	<a href="#">[5]</a>	
H335	May cause respiratory irritation.	<a href="#">[12]</a>	

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or fume hood to avoid inhalation.[\[12\]](#)[\[13\]](#)
- Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[\[4\]](#)[\[12\]](#)
- Avoid generating dust.[\[13\]](#)
- Wash hands thoroughly after handling.[\[12\]](#)[\[14\]](#)

Storage:

- Store in a tightly sealed container to protect from moisture due to its hygroscopic nature.[\[4\]](#)[\[5\]](#)
- Keep in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[4\]](#)[\[13\]](#)

- Storage under an inert atmosphere is recommended for long-term stability.[4][5]

## Conclusion

**2-Fluoroethylamine hydrochloride** is a cornerstone building block for modern chemical innovation. Its value extends far beyond its simple structure, offering a direct and efficient route to incorporate the advantageous properties of fluorine into complex molecules. For scientists in drug discovery, agrochemicals, and materials science, a thorough understanding of this reagent's properties, synthetic utility, and handling requirements is essential. As research continues to push the boundaries of molecular design, the strategic application of versatile intermediates like **2-fluoroethylamine hydrochloride** will remain a critical driver of progress and discovery.

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